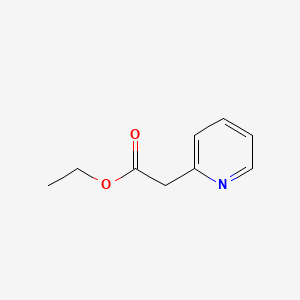
Ethyl 2-pyridylacetate
Cat. No. B1294560
Key on ui cas rn:
2739-98-2
M. Wt: 165.19 g/mol
InChI Key: IUDKTVXSXWAKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06664271B1
Procedure details


The reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available ethyl-2-pyridylacetate (4.00 g; 24.5 mmol). This gave ethyl 2-piperidinylacetate (2.41 g) as a light yellow oil without further purification. MS m/z (positive ion) 172 (MH+; 100).


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3](CC(OCC)=O)[CH2:2]1.[CH2:13]([O:15][C:16](=[O:24])[CH2:17]C1C=CC=CN=1)[CH3:14]>>[N:1]1([CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CC(CCC1)CC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC1=NC=CC=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This gave ethyl 2-piperidinylacetate (2.41 g) as a light yellow oil without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(CCCCC1)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
